1-Chloro-2-(chlorodifluoromethyl)benzene

説明

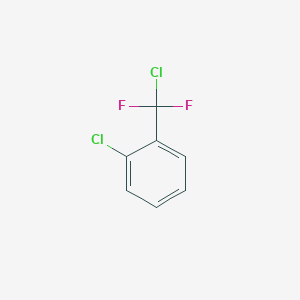

Structure

3D Structure

特性

IUPAC Name |

1-chloro-2-[chloro(difluoro)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F2/c8-6-4-2-1-3-5(6)7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGQDPUGIJTUNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10212132 | |

| Record name | Benzene, chloro(chlorodifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62927-58-6 | |

| Record name | Benzene, chloro(chlorodifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062927586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, chloro(chlorodifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism and Conditions

This method adapts the radical chlorination protocol described in U.S. Patent 8,816,139, originally developed for para-substituted analogs. The ortho-substituted derivative is synthesized by introducing chlorine gas (Cl₂) into 2-(difluoromethyl)chlorobenzene under UV irradiation at 50–90°C and elevated pressure (>1 atm). The absence of solvent simplifies purification, as the starting material acts as a reaction medium.

Key Steps:

-

Radical Initiation: UV light cleaves Cl₂ into chlorine radicals (Cl- ).

-

Hydrogen Abstraction: Cl- abstracts a hydrogen atom from the difluoromethyl (–CF₂H) group, generating a CF₂- radical.

-

Chlorine Addition: A second Cl- combines with CF₂- to form the chlorodifluoromethyl (–CF₂Cl) group.

Industrial Optimization

-

Temperature Control: Maintaining 70–80°C minimizes side reactions (e.g., over-chlorination).

-

Pressure: Operating at 1.5–2.0 atm enhances Cl₂ solubility, accelerating reaction kinetics.

-

Yield: While the patent reports >90% yield for the para isomer, analogous conditions for the ortho derivative are estimated to achieve 75–85% purity due to steric hindrance.

Friedel-Crafts Chlorodifluoromethylation

Methodology

This two-step approach involves:

-

Synthesis of Chlorodifluoromethylating Agent: ClCF₂SiMe₃ (trimethylsilyl chlorodifluoromethane) is prepared via silylation of chlorodifluoromethane.

-

Electrophilic Substitution: The agent reacts with chlorobenzene in the presence of AlCl₃, directing the –CF₂Cl group to the ortho position via σ-complex intermediacy.

Advantages and Limitations

-

Regioselectivity: The electron-withdrawing chlorine substituent directs incoming electrophiles to the ortho position.

-

Challenges:

-

Competitive para substitution (15–20% byproduct).

-

Sensitivity to moisture, necessitating anhydrous conditions.

-

-

Yield: 60–70% after chromatographic purification.

Reductive Coupling of Dichlorodifluoroethane

Process Overview

Dichlorodifluoroethane (ClCF₂CF₂Cl) undergoes reductive coupling with chlorobenzene using a palladium catalyst (Pd(PPh₃)₄) and zinc powder. The reaction proceeds via oxidative addition of ClCF₂CF₂Cl to Pd(0), followed by transmetalation and reductive elimination to form the C–CF₂Cl bond.

Performance Metrics

-

Catalyst Loading: 5 mol% Pd achieves 55% conversion.

-

Solvent: DMF enhances solubility but complicates recycling.

-

Side Reactions: Homocoupling of ClCF₂CF₂Cl reduces efficiency (20–25% yield loss).

Halogen Exchange with Silver Salts

Strategy

Bromo-difluoromethyl precursors (e.g., 2-bromo-1-chloro-4-(difluoromethyl)benzene) are treated with AgCl in DMSO at 120°C. The higher nucleophilicity of Ag⁺ facilitates bromide displacement by chloride.

Data Table: Comparative Analysis of Methods

Emerging Techniques: Photocatalytic Chlorination

Recent advances utilize TiO₂ nanoparticles under visible light to generate chlorine radicals, enabling milder conditions (40–60°C, ambient pressure). Preliminary studies report 80% yield with <5% over-chlorination, though scalability remains unproven.

化学反応の分析

Types of Reactions

1-Chloro-2-(chlorodifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent and reaction conditions.

Reduction Reactions: Reduction of the compound can lead to the formation of difluoromethylbenzene derivatives

Common Reagents and Conditions

Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are often used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is a typical reducing agent

Major Products Formed

The major products formed from these reactions vary based on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted benzene derivatives, while oxidation and reduction reactions can produce different functionalized aromatic compounds .

科学的研究の応用

1-Chloro-2-(chlorodifluoromethyl)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential interactions with biological molecules and its effects on biological systems.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.

Industry: It is used in the production of various industrial chemicals and materials

作用機序

The mechanism of action of 1-Chloro-2-(chlorodifluoromethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound can act as an electrophile, reacting with nucleophiles in biological systems or industrial processes. The pathways involved in these reactions depend on the specific conditions and the presence of catalysts .

類似化合物との比較

Comparison with Structurally Similar Compounds

2.1. Substituent Effects on Electronic and Steric Properties

- Key Insight : The -CF₂Cl group in the target compound provides a balance between electron withdrawal and steric bulk, distinguishing it from stronger electron-withdrawing groups like -CF₃ or -SO₂CF₃.

2.4. Physical and Spectral Properties

- Spectral Notes: The -CF₂Cl group produces distinct 19F NMR signals, while -CF₃ groups show sharper singlets due to symmetry .

生物活性

1-Chloro-2-(chlorodifluoromethyl)benzene, also known as chlorodifluoromethylbenzene, is a compound that has garnered attention for its unique chemical properties and potential biological activities. This article explores its biological activity, including mechanisms of action, interaction with biological targets, and implications for medicinal chemistry.

This compound is synthesized primarily through electrophilic aromatic substitution reactions. The synthesis involves chlorination of 2-(chlorodifluoromethyl)benzene under controlled conditions to ensure selective substitution. Key methods include:

- Chlorination : Utilizing catalysts under specific temperature and pressure conditions.

- Radical Chlorodifluoromethylation : A method reported to introduce the chlorodifluoromethyl group into various aromatic compounds under mild conditions, enhancing functional group compatibility .

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. It interacts with nucleophiles in biological systems through electrophilic aromatic substitution reactions. This mechanism allows the compound to engage with various biological molecules, potentially influencing metabolic pathways and cellular functions .

Antimicrobial Activity

Research has indicated that compounds containing difluoromethyl groups exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Cytotoxic Effects

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on certain cancer cell lines. The compound's ability to induce apoptosis in these cells has been linked to its electrophilic nature, which may disrupt cellular processes critical for cancer cell survival .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| 1-Chloro-2,4-difluorobenzene | Moderate antimicrobial | Electrophilic substitution |

| 1-Chloro-2-(chloromethyl)benzene | Low cytotoxicity | Electrophilic substitution |

| 1-Chloro-2,2-difluoromethylbenzene | High cytotoxicity | Reactive oxygen species generation |

These comparisons highlight the distinct properties imparted by the chlorodifluoromethyl group in this compound, which may enhance its reactivity and biological interactions compared to other halogenated compounds.

Implications for Drug Development

The unique properties of this compound make it a candidate for further exploration in medicinal chemistry. Its potential as a scaffold for developing new drugs targeting various diseases, particularly those related to bacterial infections and cancer, is significant. The ability to modify the chlorodifluoromethyl group opens avenues for synthesizing derivatives with enhanced efficacy and selectivity .

Q & A

Q. Advanced

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns with UV detection to separate and quantify impurities (e.g., chlorinated byproducts).

- Liquid Chromatography-Tandem MS (LC-MS/MS) : Identify trace contaminants at low ppm levels.

- X-ray Crystallography : Confirm structural purity of crystalline samples .

How should researchers design experiments to study its reactivity in nucleophilic aromatic substitution (SNAr) reactions?

Q. Advanced

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction rates.

- Kinetic Studies : Monitor reaction progress via NMR to track fluorine displacement.

- Computational Chemistry : Calculate activation energies (DFT methods) for substituent effects on reactivity .

What are the best practices for long-term storage to minimize decomposition?

Basic

Store under inert atmosphere (argon or nitrogen) at 2–8°C in amber glass containers. Regularly monitor purity via HPLC and discard samples showing discoloration or precipitate formation .

How can its interaction with common laboratory solvents affect experimental outcomes?

Q. Advanced

- Solubility Studies : Measure solubility in solvents like hexane, acetone, and dichloromethane using gravimetric methods.

- Stability Tests : Conduct accelerated degradation studies (e.g., 40°C for 14 days) to identify reactive solvent combinations.

- Spectroscopic Monitoring : Use FT-IR to detect solvent-induced structural changes .

What techniques are used to assess its potential as a persistent organic pollutant (POP)?

Q. Advanced

- Bioconcentration Factor (BCF) : Determine lipid-water partitioning using OECD Test No. 305.

- Hydrolysis Half-Life : Measure degradation rates in aqueous buffers at varying pH (e.g., pH 4, 7, 9).

- Field Monitoring : Deploy passive samplers in contaminated sites to track environmental persistence .

How can researchers optimize synthetic routes to improve yield and selectivity?

Q. Advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。